molecular formula C12H11N3O2 B14045587 5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione

5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione

Katalognummer: B14045587
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: AAZDRKBTABZDQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of indole derivatives with appropriate reagents to form the imidazolidine-2,4-dione ring. One common method involves the use of phenylhydrazine hydrochloride and cyclohexanone under acidic conditions to form the indole ring, followed by further reactions to introduce the imidazolidine-2,4-dione moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The imidazolidine-2,4-dione moiety may enhance the compound’s stability and bioavailability, contributing to its overall biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione is unique due to its specific combination of the indole ring and imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H11N3O2

Molekulargewicht

229.23 g/mol

IUPAC-Name

5-(1H-indol-3-yl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C12H11N3O2/c1-12(10(16)14-11(17)15-12)8-6-13-9-5-3-2-4-7(8)9/h2-6,13H,1H3,(H2,14,15,16,17)

InChI-Schlüssel

AAZDRKBTABZDQI-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)NC(=O)N1)C2=CNC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.